molecular formula C20H23N3O8S2 B2385732 4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898425-08-6

4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2385732
CAS No.: 898425-08-6
M. Wt: 497.54
InChI Key: CFDYPZWMOBGBEI-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Key steps may include:

    Formation of the spirocyclic core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base.

    Methoxylation and nitration: These functional groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Bases and acids: Sodium hydroxide, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce sulfone or sulfoxide derivatives.

Scientific Research Applications

4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)sulfonyl)-8-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • 4-((4-Methoxyphenyl)sulfonyl)-8-((4-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Uniqueness

Compared to similar compounds, 4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is unique due to the presence of both methoxy and nitro groups

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-8-(4-nitrophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O8S2/c1-30-17-4-8-19(9-5-17)33(28,29)22-14-15-31-20(22)10-12-21(13-11-20)32(26,27)18-6-2-16(3-7-18)23(24)25/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDYPZWMOBGBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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